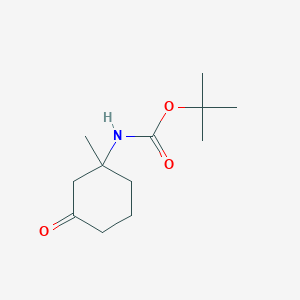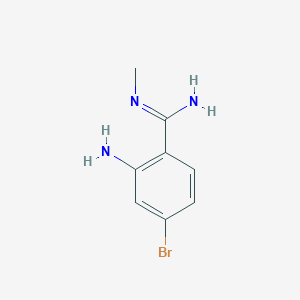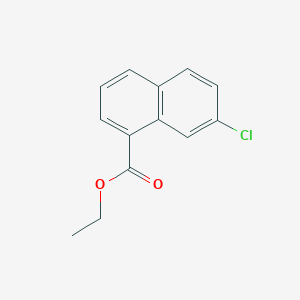![molecular formula C10H15NO5 B11878681 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H15NO5 and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
The synthesis of 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-3-oxocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and the temperature and reaction time are carefully controlled to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Chemical Reactions Analysis
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. This deprotection reaction yields the free amine, which can then participate in further chemical transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid involves the protection of amine groups during chemical reactions . The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions until the Boc group is removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids and derivatives:
1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of an oxo group.
Ethyl 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate: An ester derivative with similar protective properties.
1-{[(tert-Butoxy)carbonyl]amino}cyclohexanecarboxylic acid: A cyclohexane derivative with a similar Boc-protected amine.
These compounds share the common feature of Boc protection but differ in their specific chemical structures and reactivity, highlighting the versatility of Boc-protected compounds in organic synthesis.
Properties
Molecular Formula |
C10H15NO5 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h4-5H2,1-3H3,(H,11,15)(H,13,14) |
InChI Key |
NQIGGHBWBJDQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)





![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)



